molecular formula C10H10N4O2 B1433447 Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate CAS No. 1643861-98-6

Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate

Cat. No.: B1433447
CAS No.: 1643861-98-6
M. Wt: 218.21 g/mol
InChI Key: BYPHTIPALHMXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate is a tetrazole-based compound with the molecular formula C10H10N4O2. It is known for its diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The tetrazole ring in this compound acts as a bioisostere of carboxylic acids, allowing it to participate in receptor-ligand interactions more effectively . This compound has been shown to interact with enzymes such as cyclooxygenase, leading to anti-inflammatory effects . Additionally, it exhibits antibacterial and antifungal activities by binding to bacterial and fungal enzymes, disrupting their normal functions .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, particularly those involved in inflammation and immune responses . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . In cancer cells, this compound has demonstrated the ability to induce apoptosis and inhibit cell proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The tetrazole ring allows the compound to bind to specific enzymes and receptors, inhibiting or activating their functions . For example, it can inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions contribute to its antimicrobial, antiviral, and anticancer activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown good stability under various conditions, maintaining its biological activity over extended periods . Long-term studies have indicated that this compound can have sustained effects on cellular metabolism and function, particularly in the context of chronic inflammation and cancer .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of metabolites that are further conjugated and excreted . This compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes and accumulate in various tissues, including the liver, kidneys, and brain . Its distribution is influenced by factors such as lipid solubility and binding affinity to plasma proteins . The ability of this compound to penetrate the blood-brain barrier makes it a potential candidate for treating central nervous system disorders .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound is known to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its biological effects . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with sodium azide, followed by esterification with methanol. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted tetrazole compounds, each with distinct chemical and biological properties.

Scientific Research Applications

Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Exhibits antimicrobial and antiviral activities, making it a potential candidate for the development of new antibiotics and antiviral drugs.

    Medicine: Shows promise in anticancer and anti-inflammatory research, with studies indicating its potential to inhibit the growth of cancer cells and reduce inflammation.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    1H-Tetrazole: A simpler tetrazole compound with similar biological activities but lacking the benzoate ester group.

    5-(Benzylsulfanyl)-1H-tetrazole: Another tetrazole derivative with distinct chemical properties and applications.

    4-(1H-1,2,4-Triazol-1-yl)benzoic acid: A related compound with a triazole ring instead of a tetrazole ring, used in similar research contexts.

Uniqueness

Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate is unique due to its combination of a tetrazole ring and a benzoate ester group, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler tetrazole or benzoate compounds.

Properties

IUPAC Name

methyl 4-(tetrazol-1-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-16-10(15)9-4-2-8(3-5-9)6-14-7-11-12-13-14/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPHTIPALHMXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.